molecular formula C11H15NO2 B7948282 (R)-3-(4-Methoxyphenyl)morpholine

(R)-3-(4-Methoxyphenyl)morpholine

Cat. No.: B7948282
M. Wt: 193.24 g/mol
InChI Key: BMCOYPKKBOYPHE-NSHDSACASA-N
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Description

®-3-(4-Methoxyphenyl)morpholine is an organic compound belonging to the morpholine family It is characterized by a morpholine ring substituted with a 4-methoxyphenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Methoxyphenyl)morpholine typically involves the reaction of 4-methoxyphenylamine with epichlorohydrin to form an intermediate, which is then treated with morpholine under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-3-(4-Methoxyphenyl)morpholine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Methoxyphenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenylmorpholine.

    Reduction: Formation of cyclohexylmorpholine derivatives.

    Substitution: Formation of various substituted phenylmorpholine derivatives.

Scientific Research Applications

®-3-(4-Methoxyphenyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(4-Methoxyphenyl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylmorpholine: Lacks the ®-configuration, leading to different stereochemical properties.

    4-Hydroxyphenylmorpholine: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and biological activity.

    4-Methoxyamphetamine: Shares the methoxyphenyl group but has a different core structure, leading to distinct pharmacological effects.

Uniqueness

®-3-(4-Methoxyphenyl)morpholine is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3R)-3-(4-methoxyphenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)11-8-14-7-6-12-11/h2-5,11-12H,6-8H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCOYPKKBOYPHE-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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